14,15-Epoxysclareol 14,15-Epoxysclareol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18926911
InChI: InChI=1S/C20H36O3/c1-17(2)9-6-10-18(3)14(17)7-11-19(4,21)15(18)8-12-20(5,22)16-13-23-16/h14-16,21-22H,6-13H2,1-5H3/t14-,15+,16?,18-,19+,20-/m0/s1
SMILES:
Molecular Formula: C20H36O3
Molecular Weight: 324.5 g/mol

14,15-Epoxysclareol

CAS No.:

Cat. No.: VC18926911

Molecular Formula: C20H36O3

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

14,15-Epoxysclareol -

Specification

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
IUPAC Name (1R,2R,4aS,8aS)-1-[(3S)-3-hydroxy-3-(oxiran-2-yl)butyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Standard InChI InChI=1S/C20H36O3/c1-17(2)9-6-10-18(3)14(17)7-11-19(4,21)15(18)8-12-20(5,22)16-13-23-16/h14-16,21-22H,6-13H2,1-5H3/t14-,15+,16?,18-,19+,20-/m0/s1
Standard InChI Key SSSOHKBYCPCHHD-FMSLRJNNSA-N
Isomeric SMILES C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@@](C)(C3CO3)O)(C)O)(C)C
Canonical SMILES CC1(CCCC2(C1CCC(C2CCC(C)(C3CO3)O)(C)O)C)C

Introduction

Chemical Identity and Structural Features

14,15-Epoxysclareol (C₂₀H₃₆O₃) has a molecular weight of 324.5 g/mol and a polycyclic framework typical of labdane diterpenoids . Its IUPAC name is (4xi)-4,5-anhydro-1,2-dideoxy-1-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl]-3-C-methyl-D-glycero-pentitol . Key structural features include:

  • A tetracyclic core with fused rings.

  • An epoxy bridge between C14 and C15.

  • Hydroxyl and methyl groups contributing to its stereochemical complexity.

Table 1: Basic Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₃₆O₃
Molecular Weight324.5 g/mol
Melting Point130–132°C
CAS Registry Number88395-47-5
SolubilityLipophilic (soluble in chloroform, ethyl acetate)

Synthetic Methodologies

14,15-Epoxysclareol is synthesized via epoxidation of sclareol, a readily available diterpene alcohol. Three optimized methods are documented in patent literature :

Catalytic Epoxidation with Hydrogen Peroxide

The most efficient route involves phosphotungstic acid (H₃PW₁₂O₄₀) as a catalyst and 30% aqueous H₂O₂ as the oxidizing agent:

  • Procedure: Sclareol is dissolved in 1,2-dichloroethane, followed by addition of H₃PW₁₂O₄₀, cetylpyridinium chloride, and H₂O₂ at pH ≈ 2.0 .

  • Conditions: 70°C, 12 hours.

  • Yield: 93.8% .

Alternative Solvent Systems

Varying solvents and catalysts impact reaction efficiency:

MethodSolventCatalystYieldMelting Point
Chloroform Sodium tungstate, NaH₂PO₄87.8%130–132°C
Ethyl acetate Hexadecylphosphotungstate93.2%130–132°C

Key Observations:

  • Polar aprotic solvents (e.g., ethyl acetate) enhance epoxidation rates .

  • Phase-transfer catalysts (e.g., cetylpyridinium chloride) improve interfacial reactivity .

Analytical Characterization

Mass Spectrometry

LC-ESI-QQQ analysis of the sodium adduct ([M+Na]⁺, m/z 347.3) reveals a fragmentation pattern dominated by neutral losses of H₂O and CO :

Table 2: Major MS/MS Peaks (CID@10.0 eV)

m/zRelative Intensity (%)Proposed Fragment
347.3100[M+Na]⁺
329.295[M+Na–H₂O]⁺
301.166[M+Na–CO–H₂O]⁺

Nuclear Magnetic Resonance (NMR)

While detailed NMR data are scarce in open literature, patents report characteristic signals:

  • ¹H NMR: δ 0.82–1.85 (13H, m, aliphatic protons), δ 4.43 (1H, br s, epoxy proton) .

  • ¹³C NMR: δ 76.17 (C8-OH), δ 94.54 (C12 epoxy) .

Bioactivity and Applications

Industrial Applications

  • Perfumery: Sclareol derivatives are used in fragrances for their amber-like odor .

  • Pharmaceutical Intermediates: The epoxy group enables further functionalization for drug discovery .

Future Directions

  • Bioactivity Profiling: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory properties.

  • Synthetic Optimization: Development of enantioselective epoxidation methods.

  • Drug Delivery Systems: Exploration of nanoformulations to enhance bioavailability .

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